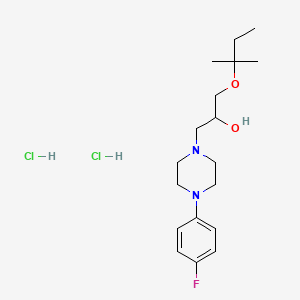

![molecular formula C20H17F3N2OS B2528795 2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺 CAS No. 896375-40-9](/img/structure/B2528795.png)

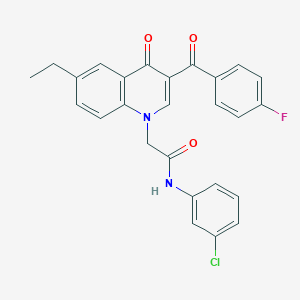

2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-phenyl-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide" is a structurally complex molecule that likely shares characteristics with similar compounds studied in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into related molecules with thiazole rings and acetamide groups, which can be used to infer certain aspects of the compound .

Synthesis Analysis

The synthesis of related thiazole-containing acetamides typically involves multi-step organic reactions, as seen in the synthesis of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, which was characterized using spectroscopic techniques such as FT-IR, UV-Vis, and NMR . Similarly, the synthesis of other thiazole acetamides, like the ones mentioned in the antimicrobial study, involves careful selection of starting materials and reaction conditions to yield the desired products .

Molecular Structure Analysis

The molecular structure of thiazole acetamides is often determined using X-ray diffraction techniques. For example, the structure of a related molecule, 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, was analyzed to reveal dihedral angles between the acetamide group and the phenyl and thiazole rings, which influence the overall shape of the molecule . These structural details are crucial for understanding the molecule's interactions and reactivity.

Chemical Reactions Analysis

The reactivity of thiazole acetamides can be influenced by the presence of substituents on the thiazole ring or the acetamide nitrogen. The chemical activity descriptors, such as electrophilicity and nucleophilicity, can be investigated using computational methods like density functional theory (DFT), as was done for the N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide molecule . These descriptors help predict how the compound might interact with other molecules, such as DNA bases.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, including their thermodynamic properties, can be calculated at different temperatures to understand their stability and reactivity. For instance, the thermodynamic properties of N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide were calculated, providing insights into the relations between these properties and temperature . Additionally, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the solid-state properties of these compounds, as seen in the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides .

科学研究应用

作为谷氨酰胺酶抑制剂的类似物

2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺及其类似物已被探索其作为谷氨酰胺酶抑制剂的潜力。研究表明,一些类似物可以抑制谷氨酰胺酶,影响人类淋巴瘤 B 细胞在体外以及小鼠异种移植模型中的生长。这很重要,因为谷氨酰胺酶在癌细胞代谢中起关键作用 (Shukla 等,2012)。

晶体结构分析

对类似于 2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺的化合物的研究有助于理解晶体结构和分子几何形状。对这些结构的分析,包括氢键和分子相互作用,提供了对这些化合物的物理性质的见解,这对药物设计和合成至关重要 (Saravanan 等,2016)。

抗肿瘤活性

对 2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺的衍生物的研究显示出潜在的抗肿瘤活性。研究已经合成了各种衍生物并筛选了它们对人肿瘤细胞系的功效,表明在癌症治疗中具有潜在用途 (Yurttaş 等,2015)。

合成具有抗菌活性的新衍生物

2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺的新衍生物已被合成并评估其抗菌活性。发现这些化合物表现出显着的抗真菌活性,特别是对某些真菌种类,突出了它们在解决微生物感染方面的潜力 (Yurttaş 等,2015)。

配位络合物和抗氧化活性

已经研究了使用与 2-苯基-N-(2-{2-[4-(三氟甲基)苯基]-1,3-噻唑-4-基}乙基)乙酰胺相关的吡唑-乙酰胺衍生物的配位络合物。这些配合物表现出显着的抗氧化活性,对于探索氧化应激相关疾病的治疗应用非常重要 (Chkirate 等,2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-phenyl-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2OS/c21-20(22,23)16-8-6-15(7-9-16)19-25-17(13-27-19)10-11-24-18(26)12-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDCVBHGDUVUCPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

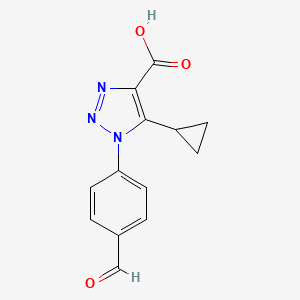

![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)

![5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2528714.png)

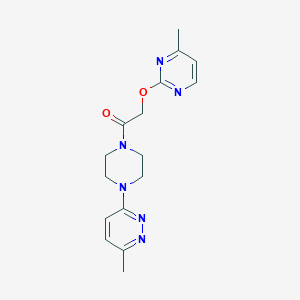

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)

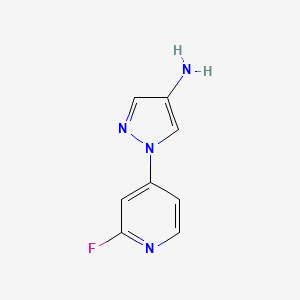

![N-(3,3-diphenylpropyl)-1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2528724.png)

![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)